Cit-PAB-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Cit-PAB-OH is part of a linker system in ADCs that connects the antibody to the cytotoxic drug . The primary targets of ADCs are specific antigens on cancer cells . The antibody component of the ADC is designed to bind to these antigens, allowing for targeted delivery of the cytotoxic drug . The this compound linker is cleaved by the enzyme Cathepsin B, which is highly up-regulated in malignant cells .

Mode of Action

The this compound linker plays a crucial role in the ADC’s mode of action. After the ADC binds to the target antigen on the cancer cell, it is internalized into the cell . Inside the cell, the this compound linker is cleaved by Cathepsin B, releasing the cytotoxic drug . This process ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing damage to healthy cells .

Biochemical Pathways

The cleavage of the this compound linker and the release of the cytotoxic drug occur within the endosomes and/or lysosomes of the cancer cell . The released drug can then interact with its target, often a critical protein or pathway within the cell, leading to cell death . The exact biochemical pathways affected can vary depending on the specific cytotoxic drug used in the ADC.

Pharmacokinetics

The pharmacokinetics of ADCs with this compound linkers involve a balance between stability in the bloodstream and effective release of the drug within cancer cells . The linker must be stable enough to prevent premature release of the drug during circulation . Once inside the cancer cell, the linker must be cleavable to allow for drug release . Modifications to the linker can improve its stability and the overall pharmacokinetics of the ADC .

Result of Action

The ultimate result of this compound’s action within an ADC is the targeted destruction of cancer cells . By ensuring the specific delivery of cytotoxic drugs to cancer cells, ADCs with this compound linkers can effectively kill these cells while minimizing harm to healthy cells .

Action Environment

The action of this compound and the ADC is influenced by various environmental factors. For instance, the overexpression of Cathepsin B in the tumor microenvironment allows for effective cleavage of the linker . Additionally, the slightly acidic pH within endosomes and lysosomes can facilitate linker cleavage . Understanding these environmental factors is crucial for optimizing the design and efficacy of ADCs.

Analyse Biochimique

Biochemical Properties

Cit-PAB-OH plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It interacts with various biomolecules, including enzymes and proteins. The nature of these interactions is primarily through the formation of covalent bonds, linking the antibody to the drug . The this compound compound is integral to this process, facilitating the construction of these conjugates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enabling the targeted delivery of drugs to specific cells . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in ADCs allows for the specific binding of the conjugate to target cells, leading to a significant inhibition of proliferation and cell death in tumor cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It facilitates the binding interactions between the antibody and the drug in ADCs . This involves potential enzyme inhibition or activation and changes in gene expression . The presence of this compound in the ADC ensures the stability of the conjugate in systemic circulation and the rate of intracellular processing within target cancer cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to be stable . It does not degrade significantly and maintains its function in facilitating the construction of ADCs . Long-term effects on cellular function observed in in vitro or in vivo studies have shown that this compound continues to enable the effective delivery of drugs to target cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that single-dose regimens of ADCs containing this compound demonstrate better efficacies than fractionated dosing . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the construction and function of ADCs . It interacts with enzymes and cofactors during the formation of these conjugates . The presence of this compound in ADCs may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of ADCs . It may interact with transporters or binding proteins during this process . The presence of this compound in ADCs can also influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the ADCs that are transported to specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The presence of this compound in these conjugates can have effects on its activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Cit-PAB-OH involves a one-pot synthesis method. This process includes the reaction between MC-Val-Cit-PAB-OH and bis(p-nitrophenyl) carbonate in the presence of an organic base. The reaction is followed by the addition of 1-hydroxybenzotriazole and the drug moiety . This method simplifies the production process by eliminating the need for intermediate purification steps, making it suitable for industrial-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Cit-PAB-OH undergoes various chemical reactions, including:

Cleavage Reactions: The compound is designed to be cleaved by cathepsin B and related enzymes in tumor lysosomes.

Conjugation Reactions: It can form stable linkages with thiols in monoclonal antibodies and amine-containing payloads.

Common Reagents and Conditions

Cleavage Reactions: Typically occur in the lysosomal environment of target cells.

Conjugation Reactions: Involve reagents such as bis(p-nitrophenyl) carbonate and 1-hydroxybenzotriazole.

Major Products

The major products formed from these reactions are antibody-drug conjugates, which are used for targeted cancer therapy .

Applications De Recherche Scientifique

Cit-PAB-OH is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are employed in:

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Val-Cit-PAB-PNP: Another cathepsin-cleavable linker used in ADCs.

Val-cit-PAB-OH: A similar compound with slight variations in its structure and applications.

Uniqueness

Cit-PAB-OH is unique due to its high stability and efficiency in forming stable linkages with antibodies and payloads. Its design allows for precise drug delivery, minimizing off-target effects and enhancing therapeutic efficacy .

Propriétés

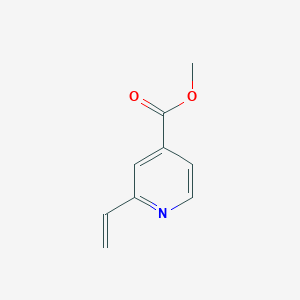

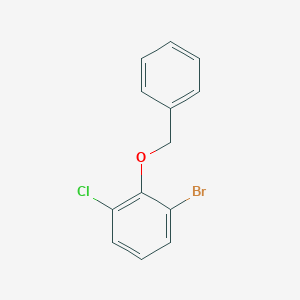

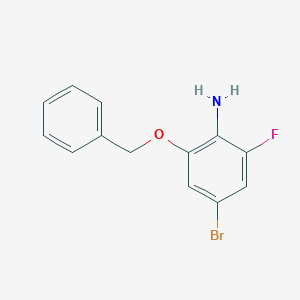

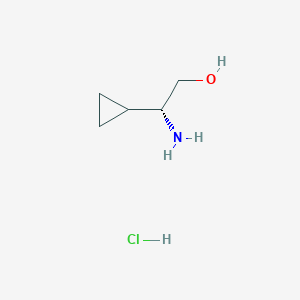

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJITHAVZJBOHG-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)NC(=O)[C@H](CCCNC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)

![tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)